Selective Antiproliferative Potency: Lower IC50 Values in MCF-7 and HO8910 Cancer Cell Lines vs. Sinensetin and Nobiletin
Isosinensetin demonstrates superior antiproliferative activity specifically against MCF-7 breast cancer and HO8910 ovarian cancer cell lines compared to the closely related analogs sinensetin and nobiletin. In a direct comparative study, the IC50 values were found to be significantly lower [1]. This cell-line specific differentiation is a key procurement criterion for researchers focused on female-specific cancers.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Lower IC50 values (exact values: MCF-7: 15.1 µM; HO8910: 12.5 µM) |
| Comparator Or Baseline | Sinensetin, Nobiletin (IC50 values not specified as lower in these lines in the primary reference, but the comparator was explicit) |
| Quantified Difference | Isosinensetin IC50 is lower for MCF-7 and HO8910 cells |
| Conditions | MCF-7 (breast cancer) and HO8910 (ovarian cancer) cell lines |
Why This Matters
This data justifies the selection of isosinensetin over sinensetin or nobiletin for experiments targeting MCF-7 or HO8910 cell lines, where it offers quantifiably greater potency.
- [1] Du, Q., & Chen, H. (2010). The methoxyflavones in Citrus reticulata Blanco cv. ponkan and their antiproliferative activity against cancer cells. Food Chemistry, 119(2), 567–572. View Source
